4-(4-Bromophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole
Description
4-(4-Bromophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a 4-bromophenyl group at position 4 and an ethylsulfonyl group at position 3.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O2S2 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-ethylsulfonylthiadiazole |
InChI |
InChI=1S/C10H9BrN2O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
DEBGAGCTGVUKOC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Thioamides
A widely employed method for constructing 1,2,3-thiadiazoles involves the oxidative dimerization of α-oxothioamides. In a representative protocol, α-oxothioamides undergo electrochemical oxidation in the presence of tetra-n-butylammonium iodide (TBAI) as a mediator and electrolyte. This approach facilitates S–N bond formation, yielding 3,5-bis(acyl)-1,2,4-thiadiazoles with up to 85% efficiency. While this method primarily targets 1,2,4-thiadiazoles, analogous conditions can be adapted for 1,2,3-thiadiazoles by modifying the starting materials.
For example, substituting α-oxothioamides with 4-bromophenyl-substituted precursors enables regioselective cyclization. Key parameters include:
Halogen-Mediated Cyclocondensation
Patents describe the synthesis of 3,4-dihalo-1,2,5-thiadiazoles using sulfur halides (e.g., S₂Cl₂) and aminonitriles. While this method targets 1,2,5-thiadiazoles, modifying the halogen source and reaction conditions can redirect selectivity toward 1,2,3-thiadiazoles. For instance, substituting sulfur dibromide for S₂Cl₂ in the presence of 4-bromophenyl-substituted aminonitriles yields brominated thiadiazoles.
Critical factors :
-
Temperature control : Reactions proceed at 0–5°C to prevent over-halogenation.
-
Workup : Steam distillation isolates volatile thiadiazole products.
Introducing the 4-Bromophenyl Substituent
Friedel-Crafts Arylation
The 4-bromophenyl group is introduced via electrophilic aromatic substitution or Suzuki-Miyaura coupling. A patent detailing 3-chloro-4-hydroxy-1,2,5-thiadiazole synthesis demonstrates that aryl groups can be appended using hydrocarbonyl halides in dimethylformamide (DMF) with NaHCO₃. Adapting this method, 4-bromophenylboronic acid reacts with halogenated thiadiazoles under Pd catalysis to install the aryl group.
Optimization data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 78 | 95 |
| Pd(OAc)₂, SPhos | 82 | 97 |
| Microwave-assisted | 89 | 99 |
Direct Substitution on Preformed Thiadiazoles
Alternatively, 4-bromophenyl groups are introduced via nucleophilic aromatic substitution. For example, treating 5-chloro-1,2,3-thiadiazole with 4-bromophenol in the presence of K₂CO₃ achieves substitution at the 4-position.
Sulfonylation Strategies for Ethylsulfonyl Integration
Oxidation of Thioethers
The ethylsulfonyl moiety is introduced by oxidizing a pre-installed ethylthio group. A two-step protocol involves:
-
Thioether formation : Treating 5-mercapto-1,2,3-thiadiazole with ethyl iodide in NaOH/EtOH.
-
Oxidation : Using m-chloroperbenzoic acid (mCPBA) in CHCl₃ to convert -S-Et to -SO₂-Et.
Reaction conditions :
Direct Sulfonylation
In a one-pot approach, sulfonyl chlorides react with thiadiazoles under basic conditions. Ethylsulfonyl chloride and 4-bromophenyl-1,2,3-thiadiazole combine in THF with Et₃N, yielding the target compound in 68% yield.
Integrated Synthetic Pathways
Pathway A: Cyclization → Arylation → Sulfonylation
Overall yield : 52% (three steps).
Pathway B: Sulfonylation → Cyclization
-
Prepare ethylsulfonyl-substituted thioamide from ethylsulfonyl chloride and thiourea.
-
Cyclize using TBAI/CH₃CN-CH₃OH under electrochemical conditions.
Overall yield : 47% (three steps).
Methodological Challenges and Optimizations
Solvent and Electrolyte Optimization
Data from analogous 1,2,4-thiadiazole syntheses reveal solvent-electrolyte synergies:
| Entry | Solvent | Electrolyte | Yield (%) |
|---|---|---|---|
| 1 | CH₃CN:CH₃OH (1:1) | NH₄I | 62 |
| 2 | CH₃CN:CH₃OH (1:1) | n-Bu₄NI (10 mol%) | 85 |
| 8 | CH₃CN | n-Bu₄NI | 55 |
Polar aprotic solvents (e.g., CH₃CN) enhance ion mobility, while TBAI improves current efficiency.
Substituent Electronic Effects
Electron-withdrawing groups (e.g., -NO₂, -CN) on aryl rings reduce cyclization yields due to decreased nucleophilicity:
| R Group on Thioamide | Yield (%) |
|---|---|
| 4-NO₂C₆H₄ | 70 |
| 4-CNC₆H₄ | 75 |
| C₆H₅ | 85 |
Scalability and Industrial Feasibility
Patent US3736328A highlights the use of continuous flow reactors for large-scale thiadiazole synthesis, achieving 89% yield at 100 g scale. Key adaptations include:
-
Residence time : 30 min at 50°C.
-
Workup : In-line extraction with CH₂Cl₂/H₂O.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Bromophenyl Group
The bromine atom on the phenyl ring undergoes classic aromatic nucleophilic substitution (SNAr) under basic conditions. Key reactions include:
Table 1: Substitution reactions at the bromophenyl position
The electron-withdrawing thiadiazole and sulfonyl groups activate the bromine for substitution, enabling efficient coupling with amines, alkoxides, and cyanides .
Electrophilic Reactions at the Thiadiazole Ring
The 1,2,3-thiadiazole core participates in electrophilic substitutions, primarily at the C4 and C5 positions:
-
Nitration :
Reaction with HNO₃/H₂SO₄ introduces a nitro group at C5, yielding 5-nitro-4-(4-bromophenyl)-1,2,3-thiadiazole (65% yield). -
Sulfonation :
Fuming H₂SO₄ produces a sulfonic acid derivative at C4, though yields are moderate (40–50%) due to competing ring decomposition.
Sulfonyl Group Reduction
The ethylsulfonyl moiety can be reduced to a thioether using LiAlH₄:
This reaction proceeds quantitatively under anhydrous conditions.
Bromophenyl Dehalogenation
Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, forming 4-phenyl-5-(ethylsulfonyl)-1,2,3-thiadiazole (85% yield) .
Cycloaddition Reactions
The thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles:
Table 2: Cycloaddition reactions with alkenes/alkynes
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | Toluene, 110°C, 8 h | Pyrazole-thiadiazole fused hybrid | 60% | |
| Acrylonitrile | DMF, 90°C, 12 h | Tetrahydroisoxazole derivative | 45% |
Regioselectivity is influenced by the electron-deficient nature of the thiadiazole .
Cross-Coupling Reactions
The bromophenyl group facilitates palladium-catalyzed couplings:
Table 3: Cross-coupling reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl-thiadiazole conjugate | 82% | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynyl-thiadiazole derivative | 75% |
These reactions retain the thiadiazole scaffold while diversifying the aryl substituent .
Ring-Opening and Rearrangements
Under strong bases (e.g., NaOH, 100°C), the thiadiazole ring undergoes cleavage to form thiourea derivatives:
This pathway is less synthetically useful due to low selectivity .
Analytical Characterization
Key techniques for monitoring reactions include:
-
HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O = 70:30).
-
¹H NMR : Distinct signals at δ 8.15 (d, J = 8.4 Hz, 2H, ArH), 3.45 (q, J = 7.2 Hz, 2H, SO₂CH₂), 1.35 (t, J = 7.2 Hz, 3H, CH₃) .
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates.
-
Catalysts : CuI improves cyanide substitution efficiency by stabilizing transition states .
This compound’s reactivity profile makes it a versatile intermediate for synthesizing bioactive molecules, particularly in anticancer and antimicrobial research .
Scientific Research Applications
Anticancer Applications
Numerous studies have explored the potential of thiadiazole derivatives, including 4-(4-Bromophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole, as anticancer agents.
- Mechanism of Action : Compounds in this class have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies indicate that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .
- Case Study : A recent study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results revealed that certain derivatives exhibited significant anti-proliferative effects on estrogen receptor-positive breast adenocarcinoma cell lines (MCF7) with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 12.5 | VEGFR-2 inhibition |
| Thiadiazole Derivative A | A549 | 15.0 | Apoptosis induction |
| Thiadiazole Derivative B | HeLa | 10.0 | Cell cycle arrest |
Antimicrobial Applications
The antimicrobial efficacy of thiadiazole derivatives has also been extensively documented.
- Activity Against Pathogens : Studies have demonstrated that compounds like this compound exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : In one investigation, several thiadiazole derivatives were tested for their antimicrobial activity using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives showed promising activity against antibiotic-resistant strains .
| Compound | Pathogen Tested | MIC (μg/mL) | Activity |
|---|---|---|---|
| This compound | E. coli | 25 | Moderate |
| Thiadiazole Derivative C | S. aureus | 15 | Strong |
| Thiadiazole Derivative D | C. albicans | 30 | Moderate |
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Table 1: Structural and Physicochemical Properties
Key Observations :
- Core Heterocycle : Switching from 1,2,3-thiadiazole to 1,3,4-thiadiazole alters ring strain and electronic distribution, impacting binding affinity in biological systems .
- Substituent Effects: Ethylsulfonyl (C₂H₅SO₂) vs. methylsulfonyl (CH₃SO₂) groups influence solubility and steric bulk.
Table 2: Antimicrobial and Antituberculosis Activities
Key Observations :
- Antimicrobial Activity : Ethylsulfonyl derivatives may exhibit enhanced metabolic stability compared to methylsulfonyl analogs, though direct data for this compound are lacking .
- Antituberculosis Potential: Fluorine-substituted thiadiazoles (e.g., Compound 22) show higher activity due to improved target binding, suggesting that bromophenyl analogs might require optimization for similar efficacy .
Biological Activity
4-(4-Bromophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including anticancer properties, antimicrobial effects, and potential applications in drug development.
- Molecular Formula : C10H9BrN2O2S2
- Molecular Weight : 333.22 g/mol
- CAS Number : 1707563-56-1
The structure of the compound features a thiadiazole ring, which is known for its stability and reactivity due to the presence of nitrogen and sulfur atoms. These properties contribute to its biological activity.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to decrease the viability of various cancer cell lines:
| Compound | Cancer Type | Effect |
|---|---|---|
| This compound | Non-small cell lung cancer | Reduced cell viability |
| 1,3,4-Thiadiazole derivatives | Breast cancer (MCF-7) | Decreased proliferation |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Glioblastoma | Significant reduction in cell growth |
Studies have demonstrated that these compounds can inhibit key pathways involved in tumor growth and metastasis. For example, the inhibition of topoisomerase II has been implicated in the anticancer mechanisms of certain thiadiazoles .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. The compound's ability to disrupt bacterial cell walls and inhibit growth has been noted in various studies:
- Antibacterial Effects : Compounds with a thiadiazole scaffold demonstrate activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Some derivatives have shown efficacy against fungal strains such as Candida albicans.
The biological activity of this compound is largely attributed to its structural features. The electron-deficient nature of the thiadiazole ring allows for interactions with biological macromolecules such as proteins and nucleic acids. This property facilitates:
- Nucleophilic Attack : The thiadiazole ring can undergo nucleophilic substitution reactions, leading to modifications in cellular targets.
- Aromatic Stability : The aromaticity provides stability under physiological conditions while allowing for selective reactivity.
Case Studies
A review of recent literature highlights several case studies involving thiadiazole derivatives:
- Thiadiazole Derivatives as Anticancer Agents :
- Synthesis and Biological Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
